3,5-Dinitrobenzoic acid
Overview
Description
3,5-Dinitrobenzoic acid is a compound that has been extensively studied due to its ability to form various coordination polymers and molecular complexes. It is known for its strong hydrogen bonding capabilities and its interactions with other molecules, which have been explored in different solvent environments and with various other compounds .
Synthesis Analysis
The synthesis of 3,5-dinitrobenzoic acid derivatives and complexes has been achieved through various methods. For instance, coordination polymers have been synthesized using solvents like acetone and dimethyl sulfoxide, which influence the self-assembly and the resulting structures . Additionally, 3,5-dinitrobenzoic acid has been used to synthesize non-symmetrical diamidobenzyl amines, ethers, and sulfides, showcasing its versatility in organic synthesis . The synthesis process often involves nitration, esterification, amination, and dehydration, starting from benzoic acid .
Molecular Structure Analysis
The molecular structure of 3,5-dinitrobenzoic acid complexes has been characterized by single-crystal X-ray diffraction studies. These studies have revealed that the acid forms various coordination polymers with different lattice structures, depending on the solvent used during the synthesis . The acid also forms molecular complexes with other compounds, such as 1,4-diiodobenzene, through iodo-nitro interactions . Furthermore, the acid's ability to form cocrystals and layered structures has been demonstrated, which can incorporate other molecules like anthracene .
Chemical Reactions Analysis
3,5-Dinitrobenzoic acid participates in a range of chemical reactions, forming supramolecular assemblies with other molecules. For example, it forms a 2:1 molecular complex with 1,4-diiodobenzene and cocrystals with 4,4'-bipyridyl . It also reacts with primary or secondary amino groups to yield reducible amides, which can be detected electrochemically . The acid's reactivity is further highlighted by its ability to form salts with organic diamines, leading to hydrogen-bonded supramolecular structures in one, two, and three dimensions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-dinitrobenzoic acid and its derivatives are closely linked to their molecular and crystal structures. The acid forms strong hydrogen-bonding network associations, which are crucial for the formation of its various adducts and complexes . The properties of these materials, such as their solubility and reactivity, are influenced by the nature of the interactions between the acid and other molecules within the crystal lattice. The acid's ability to form coordination polymers with different recognition patterns and structures is a testament to its versatile chemical properties .
Scientific Research Applications
1. Synthesis of Energetic Complexes
- Application Summary: DNBA is used in the synthesis of an energetic Copper (II) complex. This complex is synthesized from copper nitrate, DNBA, and 2,2’ bipyridine .
- Methods of Application: The complex is characterized by elemental analysis, FTIR, UV–Vis, and single crystal X-ray diffraction techniques. The decomposition, kinetics, and reaction mechanism for the decomposition reaction are studied using thermogravimetry and differential scanning calorimetry analyses .
- Results: The copper (II) complex possesses high thermal stability, above 230 °C. The values of the activation energy were found to be 182.2 kJ/mol from Flynn–Wall–Ozawa (FWO) and 183.1 kJ/mol from Kissinger-Akahira-Sunose (KAS) method .
2. Corrosion Inhibitor
3. Photography
4. Identification of Alcohol Components in Esters
5. Fluorometric Analysis of Creatinine
6. Derivatization of Resins and Determination of Ampicillin
- Application Summary: DNBA is used as a reagent in the derivatization of resins and the determination of ampicillin .
7. Serum Creatinine Assay
- Application Summary: DNBA is used in the serum creatinine assay. Methyl-3,5-dinitrobenzoate and 3,5-dinitrobenzoyl chloride are demonstrated to react with creatinine through their conversion to 3,5-dinitrobenzoate .
- Methods of Application: The analytical recovery of creatinine added to serum is improved by an “acid-supernate” modification, which is also much less susceptible to a combination of known interfering agents than is the picrate procedure .
- Results: The “neutral-supernate” procedure shows negligible interference by cephalothin as compared to commonly used picrate procedures .
8. Growth of Benzimidazolium 3,5-Dinitrobenzoate Single Crystals
- Application Summary: DNBA is used in the growth of benzimidazolium 3,5-dinitrobenzoate single crystals .
- Methods of Application: Single crystals were grown using acetone as a solvent. The crystal structure of BDB was confirmed using single crystal X-ray diffractions .
- Results: The transparency of grown crystal in the entire visible region was studied using UV–Vis-NIR spectrum. The photo response property of BDB single crystal was studied using photoconductivity studies .
9. Synthesis of Benzimidazolium 3,5-Dinitrobenzoate
- Application Summary: DNBA is used in the synthesis of benzimidazolium 3,5-dinitrobenzoate .
- Methods of Application: Benzimidazolium 3,5-dinitrobenzoate was synthesized using benzimidazole and 3,5-dintirobenzoic acid as starting materials .
- Results: The transparency of the grown crystal in the entire visible region was studied using UV–Vis-NIR spectrum. The photo response property of the crystal was studied using photoconductivity studies .
10. Synthesis of Methyl-3,5-Dinitrobenzoate
- Application Summary: DNBA is used in the synthesis of methyl-3,5-dinitrobenzoate .
- Methods of Application: Methyl-3,5-dinitrobenzoate and 3,5-dinitrobenzoyl chloride are demonstrated to react with creatinine through their conversion to 3,5-dinitrobenzoate .
- Results: Analytical recovery of creatinine added to serum is improved by an “acid-supernate” modification, which is also much less susceptible to a combination of known interfering agents than is the picrate procedure .
Safety And Hazards
properties
IUPAC Name |
3,5-dinitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWYYJYRVSBHJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57542-56-0 (silver salt) | |
Record name | 3,5-Dinitrobenzoic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099343 | |
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DSSTOX Substance ID |
DTXSID7059195 | |
Record name | 3,5-Dinitrobenzoic acid | |
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Molecular Weight |
212.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 3,5-Dinitrobenzoic acid | |
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Vapor Pressure |
0.00000141 [mmHg] | |
Record name | 3,5-Dinitrobenzoic acid | |
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Product Name |
3,5-Dinitrobenzoic acid | |
CAS RN |
99-34-3 | |
Record name | 3,5-Dinitrobenzoic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=99-34-3 | |
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Record name | 3,5-Dinitrobenzoic acid | |
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Record name | 3,5-DINITROBENZOIC ACID | |
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Record name | Benzoic acid, 3,5-dinitro- | |
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Record name | 3,5-Dinitrobenzoic acid | |
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Record name | 3,5-dinitrobenzoic acid | |
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Record name | 3,5-Dinitrobenzoic acid | |
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Record name | 3,5-DINITROBENZOIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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